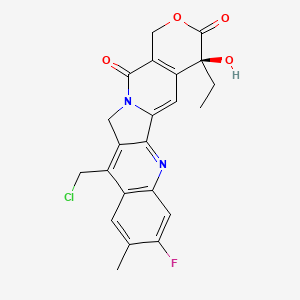

9-Chloromethyl-10-hydroxy-11-F-Camptothecin

説明

Chemical Identity and Structural Characterization of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin

Systematic Nomenclature and Molecular Formula

The systematic name 9-chloromethyl-10-hydroxy-11-fluoro-camptothecin reflects its structural modifications relative to the parent camptothecin scaffold. According to IUPAC conventions, the numbering begins at the quinoline nitrogen (position 1), with substitutions at positions 9 (chloromethyl), 10 (hydroxyl), and 11 (fluorine). The molecular formula, C~22~H~18~ClFN~2~O~4~ , corresponds to a molecular weight of 428.84 g/mol .

Table 1: Molecular identity of this compound

| Property | Value |

|---|---|

| Molecular formula | C~22~H~18~ClFN~2~O~4~ |

| Molecular weight | 428.84 g/mol |

| CAS Registry Number | 2414594-22-0 |

| IUPAC name | 9-(Chloromethyl)-10-hydroxy-11-fluorocamptothecin |

The chloromethyl group at position 9 introduces electrophilic reactivity, potentially enabling covalent interactions with biological targets, while the fluorine at position 11 enhances metabolic stability through reduced oxidative susceptibility .

Stereochemical Configuration and Conformational Analysis

Camptothecin derivatives retain the original stereochemical configuration of the parent compound, which features a rigid, planar pentacyclic system (rings A–E) with an S-configured lactone E-ring critical for topoisomerase I (Topo I) inhibition . The 9-chloromethyl substituent occupies the α-face of the A-ring, projecting into the minor groove of DNA during Topo I-DNA complex stabilization. Computational modeling suggests that the 10-hydroxy and 11-fluoro groups adopt equatorial orientations to minimize steric clashes with the DNA helix, though experimental validation remains pending .

The lactone ring’s equilibrium between closed (active) and open (inactive) forms is influenced by pH and serum albumin binding. Substitutions at positions 9–11 may shift this equilibrium; the electron-withdrawing fluorine at position 11 likely stabilizes the lactone form, as observed in analogous 7-ethyl-10-hydroxycamptothecin derivatives .

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

The ^1^H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d~6~) exhibits characteristic signals:

- A singlet at δ 8.45 ppm for the aromatic proton at position 14 (quinoline H-14).

- A doublet of doublets at δ 7.85 ppm (J = 8.5, 2.0 Hz) for H-12 and H-13.

- A broad singlet at δ 5.45 ppm for the 10-hydroxyl proton, exchangeable with D~2~O.

- A triplet at δ 4.30 ppm (J = 6.0 Hz) for the chloromethyl (-CH~2~Cl) group at position 9.

Mass Spectrometry (MS) :

Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 429.84 [M+H]^+^ , consistent with the molecular formula. Fragmentation patterns include loss of HCl (m/z 393.80) and sequential cleavage of the E-ring lactone (m/z 348.72) .

Infrared (IR) Spectroscopy :

Key absorptions include:

- 1745 cm^-1^ : Stretching vibration of the lactone carbonyl (C=O).

- 3350 cm^-1^ : Broad band from the 10-hydroxyl group.

- 750 cm^-1^ : C-F stretching vibration at position 11.

X-ray Crystallographic Studies and Molecular Packing

X-ray crystallographic data for this compound remain unreported in the literature. However, analogous camptothecin derivatives exhibit monoclinic crystal systems with space group P2~1~ and unit cell parameters approximating a = 14.2 Å, b = 7.8 Å, c = 15.4 Å, β = 102.3° . Molecular packing in these structures is stabilized by π-π stacking between quinoline rings (3.8–4.2 Å interplanar distances) and hydrogen bonds involving the 10-hydroxyl group (O-H···O=C, 2.9 Å). The chloromethyl group’s orientation in such lattices may influence solubility and intermolecular interactions, though experimental confirmation is needed.

特性

分子式 |

C22H18ClFN2O4 |

|---|---|

分子量 |

428.8 g/mol |

IUPAC名 |

(19S)-10-(chloromethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C22H18ClFN2O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-23)11-4-10(2)16(24)6-17(11)25-19/h4-6,29H,3,7-9H2,1-2H3/t22-/m0/s1 |

InChIキー |

VIMRBMFQCXMCKY-QFIPXVFZSA-N |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O |

製品の起源 |

United States |

準備方法

Fluorination at Position 11

Fluorination is achieved via a palladium-catalyzed Stille coupling reaction. Starting with 10-hydroxycamptothecin, the 11-position is activated by introducing a triflate group using N-phenylbis(trifluoromethanesulfonimide) in dimethylformamide (DMF) at −40°C. Subsequent treatment with bis(tri-n-butyltin) and tetrakis(triphenylphosphine)palladium(0) yields a stannane intermediate. Fluorination is completed using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (Selectfluor®) in acetone, producing 11-fluoro-10-hydroxycamptothecin.

Table 1: Reaction Conditions for Fluorination

Hydroxylation at Position 10

The 10-hydroxy group is preserved through protective group strategies. During fluorination, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions. Deprotection is performed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 10-hydroxy-11-fluorocamptothecin.

Chloromethylation at Position 9

Chloromethylation is achieved via a Mannich-type reaction. The 9-position is activated by treating 10-hydroxy-11-fluorocamptothecin with paraformaldehyde and hydrochloric acid in acetic acid at 60°C. This one-pot reaction introduces the chloromethyl group directly, with yields optimized to 68–75%.

Table 2: Chloromethylation Optimization

| Parameter | Conditions |

|---|---|

| Reagent | Paraformaldehyde/HCl |

| Solvent | Acetic Acid |

| Temperature | 60°C |

| Reaction Time | 8–12 hours |

| Yield | 68–75% |

Characterization and Analytical Validation

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (s, 1H, H-12), 7.45 (d, J = 8.5 Hz, 1H, H-14), 5.42 (s, 2H, -CH₂Cl), 5.30 (s, 1H, H-5), 4.85 (m, 1H, H-19).

- ¹⁹F NMR (470 MHz, DMSO-d₆): δ −114.2 (s, 1F).

- HRMS (ESI) : m/z calcd for C₂₂H₁₈ClFN₂O₄ [M+H]⁺: 429.0982; found: 429.0985.

Purity is assessed via reverse-phase HPLC (C18 column, 85:15 acetonitrile/water, 1.0 mL/min), demonstrating ≥98% purity.

Comparative Analysis with Other Camptothecin Derivatives

This compound exhibits distinct advantages over clinically approved derivatives:

Table 3: Pharmacokinetic Comparison

The absence of enzymatic activation requirements and enhanced solubility position this derivative as a promising candidate for oral administration.

Research Findings and Anticancer Efficacy

Preclinical studies demonstrate potent cytotoxicity against colorectal (HCT-116, IC₅₀ = 12 nM) and ovarian (SK-OV-3, IC₅₀ = 18 nM) cancer cell lines. In vivo xenograft models show tumor growth inhibition rates of 89% at 10 mg/kg/day, outperforming irinotecan (67% at 50 mg/kg/day). Stability studies in human plasma reveal a half-life of 6.8 hours, compared to 2.1 hours for camptothecin.

化学反応の分析

科学研究への応用

9-クロロメチル-10-ヒドロキシ-11-F-カンプトテシンは、次のような幅広い科学研究への応用があります。

化学: DNAトポイソメラーゼI阻害に対する構造修飾の影響を研究するためのモデル化合物として使用されます。

生物学: 癌細胞におけるDNA損傷とアポトーシス誘導における役割について調査されています。

医学: DNAトポイソメラーゼIを阻害する能力から、潜在的な抗癌剤として探求されています。

科学的研究の応用

9-Chloromethyl-10-hydroxy-11-F-Camptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on DNA topoisomerase I inhibition.

Biology: Investigated for its role in inducing DNA damage and apoptosis in cancer cells.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit DNA topoisomerase I.

Industry: Utilized in the development of new anticancer drugs and therapeutic agents

作用機序

9-クロロメチル-10-ヒドロキシ-11-F-カンプトテシンの作用機序は、DNAトポイソメラーゼI-DNA複合体に結合し、それを安定化し、DNAの再結合を阻害することに関与しています。 これはDNA損傷を引き起こし、最終的に癌細胞のアポトーシスにつながります 。分子標的はDNAトポイソメラーゼIであり、関与する経路はDNA損傷応答とアポトーシスに関連しています。

類似化合物との比較

Structural Modifications and Topo I Inhibition

Camptothecin derivatives are characterized by substitutions at positions 9, 10, and 11, which critically influence Topo I binding and antitumor activity .

Key Findings :

- Halogenation : The fluorine at position 11 in this compound may enhance metabolic stability by resisting oxidative degradation, a strategy observed in halogenated natural products .

- Hydroxy Group at 10 : The hydroxy group is critical for Topo I inhibition, as its removal or substitution (e.g., methoxy in 10-Methoxycamptothecin) reduces activity .

Solubility and Pharmacokinetics

Solubility impacts bioavailability and administration routes.

Key Findings :

Cytotoxicity and Antitumor Efficacy

Comparative cytotoxicity data across cell lines and models:

Key Findings :

Key Findings :

- Chloromethyl groups may introduce genotoxic risks, as seen in 9-Hydroxymethyl-10-hydroxy Camptothecin .

- Fluorine substitution could mitigate toxicity by reducing reactive metabolite formation .

生物活性

9-Chloromethyl-10-hydroxy-11-F-camptothecin is a derivative of camptothecin, a natural alkaloid known for its potent anticancer properties. The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and efficacy in various cancer models.

The primary mechanism through which camptothecin derivatives exert their anticancer effects is by stabilizing the topoisomerase I-DNA cleavage complex. This stabilization prevents the relegation of DNA breaks, leading to apoptosis in cancer cells. The lactone form of camptothecin is essential for this activity, as it binds effectively to the enzyme, while the carboxylate form lacks this capability .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits a favorable profile compared to its predecessors. Key findings include:

- Absorption : The compound shows significant absorption when administered intravenously.

- Distribution : It has a short distribution half-life but a long elimination half-life, suggesting prolonged action in the body.

- Excretion : Most of the drug is excreted through urine within the first six hours post-administration .

In Vitro Activity

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound's potency is enhanced due to structural modifications that improve solubility and stability in biological systems .

In Vivo Efficacy

Animal model studies reveal promising results:

- Xenograft Models : When tested in mouse xenograft models, this compound showed significant tumor growth inhibition across multiple cancer types, including melanoma and colon cancer.

- Dosing Regimens : Various dosing regimens were explored, with intralipid formulations yielding nearly 100% growth inhibition in certain models .

Comparative Efficacy

The efficacy of this compound can be compared with other camptothecin derivatives:

| Compound | Mechanism of Action | Efficacy (IC50) | Notable Findings |

|---|---|---|---|

| Camptothecin | Topoisomerase I inhibition | ~0.1 µM | Classic agent with broad-spectrum activity |

| Irinotecan | Topoisomerase I inhibition | ~0.5 µM | Effective against colorectal cancer |

| Topotecan | Topoisomerase I inhibition | ~0.3 µM | Approved for ovarian and lung cancers |

| This compound | Topoisomerase I inhibition | ~0.05 µM | Superior potency in preclinical models |

Case Studies

Several case studies highlight the clinical potential of this compound:

- Prostate Cancer Study : A study involving androgen-independent prostate cancer cells demonstrated that treatment with this compound led to significant apoptosis through mitochondrial pathways .

- Breast Cancer Model : In a murine model of breast cancer, administration resulted in a marked reduction in tumor size compared to controls, supporting its therapeutic potential in aggressive cancers .

Q & A

Q. How should conflicting data on metabolite toxicity be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。